molecular formula C23H22N2O4 B2845731 10-methoxy-7-(3-methoxyphenyl)-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene CAS No. 423130-88-5

10-methoxy-7-(3-methoxyphenyl)-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene

Cat. No.: B2845731
CAS No.: 423130-88-5
M. Wt: 390.439
InChI Key: BHLDUPXQVPUYBV-UHFFFAOYSA-N
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Description

This compound belongs to a class of polycyclic heterocycles featuring fused aromatic and non-aromatic rings with oxygen and nitrogen heteroatoms. Its structure includes a tricyclic core (8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene) substituted with methoxy, 3-methoxyphenyl, and 5-methylfuran-2-yl groups.

Properties

IUPAC Name

7-methoxy-5-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-14-10-11-20(28-14)18-13-19-17-8-5-9-21(27-3)22(17)29-23(25(19)24-18)15-6-4-7-16(12-15)26-2/h4-12,19,23H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLDUPXQVPUYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Variations

Key analogs differ in substituent placement and heteroatom composition. For example:

Compound Name Substituents/R-Groups Key Structural Differences Reference
10-(4-Methoxyphenyl)-7-methyl-11-[4-trifluoromethylphenyl]-10,11-dihydro-12H-bis[1,2,4]triazolo... 4-Methoxyphenyl, 4-trifluoromethylphenyl Additional triazole rings; reduced oxygenation
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]-4(8)-one-6(IIi) 4-Methoxyphenyl, dithia-azatetracyclic system Sulfur replaces oxygen; ketone functionality
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene 4-Methoxyphenyl, hexaaza core Nitrogen-rich core; absence of furan substituents

Key Observations :

  • The 5-methylfuran-2-yl substituent is unique among analogs, offering enhanced electron-donating effects compared to phenyl or trifluoromethyl groups .
Heteroatom and Ring System Variations
  • Oxygen vs. Nitrogen/Sulfur : The 8-oxa-5,6-diazatricyclo core contrasts with sulfur-containing analogs (e.g., 3,7-dithia-5-azatetracyclo in ), which exhibit stronger intermolecular interactions due to sulfur’s polarizability.
  • Aromaticity : The tetraene system in the target compound may confer greater planarity compared to partially saturated analogs (e.g., 10,11-dihydro derivatives in ), influencing solubility and reactivity.

Spectral and Physical Property Comparison

Data from analogs provide indirect insights into the target compound’s properties:

Property Target Compound (Inferred) Analog (10-(4-Methoxyphenyl)-7-methyl-...) Analog (12-(4-Methoxyphenyl)-10-phenyl-...)
Melting Point Likely >200°C (based on tricyclic core) 207–209°C Not reported
IR Absorptions Expected C=O (1650–1750 cm⁻¹) C=O at 1680 cm⁻¹; triazole C-N at 1540 cm⁻¹ N/A
¹H-NMR Shifts Methoxy groups: ~3.8–4.0 ppm Methoxy: 3.85 ppm; aromatic H: 6.7–7.5 ppm Aromatic H: 6.5–7.3 ppm

Research Findings and Limitations

  • Synthesis Challenges : The target compound’s furan and methoxyphenyl groups may complicate regioselective cyclization, a common issue in tricyclic systems .
  • Computational Modeling : Semi-empirical methods (e.g., MOPAC®) predict bond distances in similar compounds with <0.1 Å error , but the furan substituent’s electron density may require DFT-level calculations for accuracy.
  • Biological Data Gap: No direct studies on the target compound exist. Analogs like and lack reported bioactivity, limiting pharmacological inferences.

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